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Compound of Interest

Compound Name: Ditoluoyltartaric acid, (+)-

Cat. No.: B020832

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral
resolving agent, (+)-Di-p-toluoyl-D-tartaric acid. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for acquiring these spectra. This information is crucial for the
identification, characterization, and quality control of this important compound in research and
pharmaceutical development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and MS analyses of (+)-Di-p-toluoyl-D-tartaric acid.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (6) ppm Multiplicity Assignment

~7.9 d Aromatic (ortho to C=0)
~7.2 d Aromatic (meta to C=0)
~5.9 S Methine (CH-O)

~2.4 S Methyl (CHs)
~11.0-13.0 brs Carboxylic Acid (COOH)
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Solvent: CDCIs. Data is estimated based on typical values for similar structures and available

spectral previews. Actual values may vary.

« 13

Chemical Shift (6) ppm

Assignment

~168 Carboxylic Acid (COOH)

~165 Ester (C=0)

~145 Aromatic (quaternary, C-CHs)
~130 Aromatic (CH, ortho to C=0)
~129 Aromatic (CH, meta to C=0)
~126 Aromatic (quaternary, C-C=0)
~72 Methine (CH-O)

~22 Methyl (CHs)

Solvent: CDCIs. Data is estimated based on typical values for similar structures and available

spectral previews. Actual values may vary.

Wavenumber (cm—?) Intensity Assignment

~3000-3300 Broad O-H stretch (Carboxylic Acid)
~2920 Medium C-H stretch (Aromatic)

~1720 Strong C=0 stretch (Ester)

~1690 Strong C=0 stretch (Carboxylic Acid)
~1610, 1510 Medium C=C stretch (Aromatic)
~1270 Strong C-O stretch (Ester)

1180, 1110 Strong C-O stretch (Carboxylic

Acid/Ester)
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Data is interpreted from typical spectral ranges for the functional groups present.

Table 4: Mass Spectrometry Data (Electron lonization -

El)
m/z Relative Intensity Possible Fragment
386 Low [M]* (Molecular lon)
267 Moderate [M - C7H702]*
119 High [CsH70]* (p-toluoyl cation)
91 Moderate [C7H7]* (Tropylium ion)

Fragmentation patterns are predicted based on the structure and common fragmentation
pathways in EI-MS.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of (+)-Di-p-toluoyl-D-tartaric acid.
Methodology:

o Sample Preparation: A sample of approximately 5-10 mg of (+)-Di-p-toluoyl-D-tartaric acid is
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) in an NMR tube. A small
amount of tetramethylsilane (TMS) may be added as an internal standard (6 0.00 ppm).

e Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
e 1H NMR Acquisition:
o The spectrometer is locked onto the deuterium signal of the solvent.

o The magnetic field is shimmed to achieve homogeneity.
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o A standard one-pulse sequence is used to acquire the *H NMR spectrum.

o Key parameters include a spectral width of approximately 16 ppm, a sufficient number of
scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:
o A proton-decoupled pulse sequence is used to acquire the 13C NMR spectrum.
o A wider spectral width (e.g., 0-200 ppm) is set.
o Asignificantly larger number of scans is required due to the low natural abundance of 13C.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced
to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (+)-Di-p-toluoyl-D-tartaric acid.
Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: A small amount of the solid (+)-Di-p-toluoyl-D-tartaric acid is placed
directly onto the ATR crystal.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

o Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
This will be automatically subtracted from the sample spectrum.

e Sample Spectrum Acquisition:

o The sample is brought into firm contact with the ATR crystal using a pressure clamp to
ensure good signal.

o The IR spectrum is recorded over a typical range of 4000-400 cm—1.
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o Multiple scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The resulting interferogram is Fourier transformed to produce the final IR
spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (+)-Di-p-toluoyl-D-
tartaric acid.

Methodology (Electrospray lonization - ESI):

o Sample Preparation: A dilute solution of (+)-Di-p-toluoyl-D-tartaric acid is prepared in a
suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of
formic acid to promote ionization.

e Instrumentation: A mass spectrometer equipped with an ESI source is used. This could be a
guadrupole, time-of-flight (TOF), or ion trap analyzer.

« Infusion and lonization: The sample solution is introduced into the ESI source at a constant
flow rate. A high voltage is applied to the tip of the infusion capillary, generating a fine spray
of charged droplets.

» Desolvation and lon Formation: A heated drying gas (e.g., nitrogen) aids in the evaporation
of the solvent from the droplets, leading to the formation of gas-phase ions (e.g., [M+H]* or
[M-H]7).

e Mass Analysis: The ions are guided into the mass analyzer, where they are separated based
on their mass-to-charge ratio (m/z).

o Data Acquisition: A full scan mass spectrum is acquired to determine the molecular weight.
For structural information, tandem mass spectrometry (MS/MS) can be performed, where the
molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques
described.
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General Spectroscopic Analysis Workflow
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Caption: General workflows for NMR, IR, and MS analyses.

This guide serves as a comprehensive resource for understanding the key spectroscopic
characteristics of (+)-Di-p-toluoyl-D-tartaric acid. The provided data and protocols are essential
for its accurate identification and application in various scientific endeavors.

« To cite this document: BenchChem. [Spectroscopic Profile of (+)-Di-p-toluoyl-D-tartaric acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020832#spectroscopic-data-nmr-ir-ms-of-di-p-toluoyl-
d-tartaric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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